molecular formula C15H19N3O4 B12986661 (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid

Cat. No.: B12986661
M. Wt: 305.33 g/mol
InChI Key: KYYZLOALYOANSZ-LLVKDONJSA-N
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Description

®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid typically involves multiple steps. One common approach is to start with commercially available tert-butoxycarbonyl-protected amino acids. The synthesis may involve the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Pyrrolo[2,3-b]pyridine Ring: The protected amino acid is then subjected to cyclization reactions to form the pyrrolo[2,3-b]pyridine ring system. This step may involve the use of reagents such as phosphorus oxychloride (POCl3) and a suitable base.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, continuous flow reactors, and process optimization to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

    Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while coupling reactions yield peptides or amides.

Scientific Research Applications

®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to expose the free amine, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid: A cysteine derivative with similar protecting groups.

    N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in metal-catalyzed cross-coupling reactions.

    ®-1-Boc-3-pyrrolidinecarboxylic acid: Another Boc-protected amino acid used in organic synthesis.

Uniqueness

®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is unique due to its specific structure, which combines the pyrrolo[2,3-b]pyridine ring system with a Boc-protected amino acid. This unique structure makes it valuable in the synthesis of complex molecules and in various research applications.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-5-yl]propanoic acid

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-5-4-10-6-9(8-17-12(10)18)7-11(16)13(19)20/h4-6,8,11H,7,16H2,1-3H3,(H,19,20)/t11-/m1/s1

InChI Key

KYYZLOALYOANSZ-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)C[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)CC(C(=O)O)N

Origin of Product

United States

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